3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. The presence of the tetrazole ring in its structure makes it particularly interesting due to the unique properties of tetrazoles, such as their ability to act as bioisosteres of carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using various methods, such as the reaction of an appropriate nitrile with sodium azide in the presence of a Lewis acid catalyst.
Coupling with Benzamide: The tetrazole derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of a nitro group would yield an amine .
Scientific Research Applications
3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. For example, as a GPR35 agonist, it binds to the GPR35 receptor and activates it, leading to downstream signaling pathways that can result in various biological effects . The tetrazole ring plays a crucial role in stabilizing the interaction with the receptor due to its electron-donating and electron-withdrawing properties .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide: This compound is similar in structure but lacks the methoxy groups.
3,5-Dimethoxybenzamide: This compound lacks the tetrazole ring.
Uniqueness
The uniqueness of 3,5-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide lies in the combination of the methoxy groups and the tetrazole ring, which confer specific chemical and biological properties. The methoxy groups can participate in various chemical reactions, while the tetrazole ring enhances the compound’s ability to interact with biological targets .
Properties
Molecular Formula |
C16H15N5O3 |
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Molecular Weight |
325.32 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[2-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H15N5O3/c1-23-12-7-11(8-13(9-12)24-2)16(22)18-14-5-3-4-6-15(14)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
InChI Key |
KDLAFOGXWBASQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2N3C=NN=N3)OC |
Origin of Product |
United States |
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